molecular formula C22H34BNO5 B14028904 tert-Butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B14028904
M. Wt: 403.3 g/mol
InChI Key: MVDSPFHAHKZYJL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a boronate ester-functionalized dihydroisoquinoline derivative. Its structure features:

  • A 3,4-dihydroisoquinoline core with a tert-butyl carbamate protecting group at the 2-position.
  • A methoxy group at the 6-position and a methyl group at the 1-position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 5-position.
    This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for constructing complex aromatic systems in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl (1R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H34BNO5/c1-14-15-10-11-17(26-9)18(23-28-21(5,6)22(7,8)29-23)16(15)12-13-24(14)19(25)27-20(2,3)4/h10-11,14H,12-13H2,1-9H3/t14-/m1/s1

InChI Key

MVDSPFHAHKZYJL-CQSZACIVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CCN([C@@H]3C)C(=O)OC(C)(C)C)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CCN(C3C)C(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method is central to introducing the boronate ester moiety. A representative protocol involves:

  • Reactants : A bromo/iodo-substituted aryl precursor and a boronate ester.
  • Catalyst : Pd(PPh₃)₄ (0.05–0.15 equiv).
  • Base : K₂CO₃ (3–6 equiv).
  • Solvent System : Toluene/EtOH/H₂O (2:1:1.5).
  • Conditions : 80°C for 4.5–24 hours under inert atmosphere.

Example :
A brominated dihydroisoquinoline intermediate is coupled with a pinacol boronate ester, yielding the target compound in 93% after purification.

Miyaura Borylation

For boronate installation on halogenated precursors:

  • Reactants : Triflate- or bromide-substituted dihydroisoquinoline and bis(pinacolato)diboron.
  • Catalyst : Pd(dppf)Cl₂ (0.1–0.15 equiv).
  • Base : KOAc (3–6 equiv).
  • Solvent : Dioxane or DMF.
  • Conditions : 80–85°C for 4–12 hours.

Example :
tert-Butyl 5-triflyloxy-3,4-dihydroisoquinoline-2(1H)-carboxylate reacts with bis(pinacolato)diboron under microwave irradiation (130°C, 3 hours), achieving 50% conversion before purification.

Optimized Reaction Conditions

Comparative data for boronation and coupling steps:

Parameter Suzuki-Miyaura Miyaura Borylation
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂
Solvent Toluene/EtOH/H₂O Dioxane/H₂O
Temperature 80°C 80–130°C (microwave)
Yield 93% 50–64%
Purification Silica gel (EtOAc/hexanes) Column chromatography

Critical Considerations

  • Chirality : The (R)-configuration at the 1-methyl position likely originates from a resolved starting material or asymmetric synthesis, though explicit stereochemical details are absent in available data.
  • Microwave Assistance : Enhances conversion rates for sluggish reactions (e.g., from 50% to >90% in one protocol).
  • Protecting Groups : The tert-butyl carbamate group remains stable under both acidic and basic conditions during these transformations.

Purification and Characterization

  • Chromatography : Silica gel with EtOAc/hexanes (0–30% gradient) is standard.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.19 (s, 12H, pinacol CH₃), 3.39 (t, J = 5.8 Hz, 2H, CH₂), 6.57 (br s, 1H, aromatic).
    • LC-MS : [M+Na]⁺ calculated for C₂₃H₃₃N₃O₃: 422.2; observed: 422.0.

Challenges and Alternatives

  • Low Yields : Prolonged reaction times or excess boronate reagent may improve efficiency.
  • Alternative Catalysts : Pd(OAc)₂ with XPhos ligands shows promise in analogous systems but remains untested for this compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety in this compound facilitates Suzuki-Miyaura couplings, enabling carbon-carbon bond formation with aryl/heteroaryl halides. These reactions are pivotal for constructing complex aromatic systems.

Example Reaction
In a synthesis of substituted dihydroisoquinolines, the compound underwent coupling with 2-bromo-1-iodo-4-(trifluoromethyl)benzene under Pd(PPh₃)₄ catalysis (2 mol%), potassium carbonate (5 equiv.), and aqueous dioxane at 100°C. Microwave-assisted heating (130°C, 3 h) improved conversion to 50%, yielding tert-butyl 5-(2-bromo-4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate after silica gel purification .

Optimized Conditions

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 130°C 50%
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH 80°C 93%

Higher yields (93%) were achieved using toluene/ethanol solvent systems with Na₂CO₃, demonstrating solvent and base sensitivity .

Iridium-Catalyzed Borylation

The compound participates in Ir-catalyzed borylation reactions, leveraging its boronate group for functionalization. Computational studies suggest a mechanism involving Ir(III) trisboryl intermediates (Figure 1) :

  • Oxidative Addition : The arene substrate binds to the Ir(III) catalyst.

  • Reductive Elimination : Forms aryl boronates while regenerating the active Ir species.

This pathway tolerates electron-deficient substrates but is incompatible with nitro or sulfonyl groups .

Stereochemical Influence on Reactivity

The (R)-configuration at the 6-methoxy-1-methyl position impacts regioselectivity. For example, in Pd-catalyzed couplings, steric hindrance from the methyl group directs cross-coupling to the boronate-bearing position, avoiding side reactions .

Stability and Handling

The compound requires storage in dark, dry conditions at room temperature to prevent boronate hydrolysis . Reactions are typically conducted under inert atmospheres (N₂/Ar) to avoid oxidation .

Comparative Reaction Data

Key Transformations

Reaction TypeSubstrateCatalystConditionsYield
Suzuki-Miyaura Aryl bromidePd(PPh₃)₄Dioxane/H₂O, 130°C50%
Suzuki-Miyaura Aryl bromidePd(PPh₃)₄Toluene/EtOH, 80°C93%
Borylation ArenesIr(III)/bpyToluene, 100°CN/A

Mechanistic Insights

  • Palladium Catalysis : The boronate undergoes transmetallation with Pd(II) intermediates, forming Pd-aryl bonds that drive coupling .

  • Iridium Catalysis : Oxidative addition of the arene to Ir(III) precedes reductive elimination, producing boronate-functionalized products .

This compound’s versatility in cross-coupling and catalytic borylation underscores its value in synthetic chemistry. Optimal yields depend on catalyst choice, solvent systems, and stereochemical control, with further applications anticipated in drug discovery and materials development.

Scientific Research Applications

Chemistry

    Catalysis: The boronic ester group makes this compound a valuable intermediate in catalytic processes, particularly in cross-coupling reactions.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: The compound’s isoquinoline core is a common motif in many pharmacologically active molecules, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The isoquinoline core can interact with biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Analysis :

  • The dihydroisoquinoline core in the target compound offers a rigid bicyclic system, enhancing π-stacking interactions in drug design compared to isoindoline analogs .
2.2. Boronate Ester Positioning and Reactivity
Compound Name Boronate Position Reaction Efficiency (Suzuki Coupling) Notes
Target Compound 5-position High (para to methoxy) Methoxy group activates the ring, improving coupling yields.
tert-Butyl 6-(pinacol boronate)-dihydroisoquinoline-2-carboxylate 6-position Moderate Less activation due to absence of electron-donating groups.
tert-Butyl 4-(pinacol boronate)-1H-pyrazole-1-carboxylate Pyrazole ring Variable Pyrazole’s electron-deficient nature reduces reactivity compared to aromatic cores.

Analysis :

  • The 5-position boronate ester in the target compound benefits from para-directing effects of the methoxy group, enhancing electrophilic substitution efficiency .
2.3. Stereochemical and Functional Group Variations
Compound Name Stereochemistry Functional Groups Impact
Target Compound (R)-configuration at 1-CH₃ Methoxy, methyl, boronate Stereochemistry critical for chiral drug intermediates.
(R)-tert-Butyl 4-ethynyl-oxazolidine-3-carboxylate (R)-configuration Ethynyl, oxazolidine Different core but similar use in stereoselective synthesis.
tert-Butyl 6-hydroxymethyl-dihydroisoquinoline-2-carboxylate N/A Hydroxymethyl Polar hydroxymethyl group increases solubility but reduces stability.

Analysis :

  • The (R)-methyl group in the target compound introduces chirality , which is crucial for enantioselective synthesis in APIs (Active Pharmaceutical Ingredients) .
  • Methoxy vs. hydroxymethyl : Methoxy provides electron donation without the steric hindrance or polarity of hydroxymethyl .

Analysis :

  • The target compound’s synthesis likely requires stereocontrol at the 1-methyl position, contrasting with photoredox methods used for pyrrolidine analogs .
  • Commercial availability of indazole boronate esters (e.g., ) suggests scalability advantages over dihydroisoquinoline derivatives.

Analysis :

  • The boronate ester in all analogs necessitates moisture-sensitive storage (dry, room temperature) .
  • Higher molecular weight of the target compound may reduce bioavailability compared to smaller analogs .

Biological Activity

The compound tert-Butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H35BN2O5C_{22}H_{35}BN_{2}O_{5}, and it features a unique combination of functional groups that contribute to its biological properties. The presence of the tert-butyl group enhances lipophilicity, while the methoxy and dioxaborolan moieties may play critical roles in its interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC22H35BN2O5
Functional GroupsMethoxy, Dioxaborolane
LipophilicityHigh due to tert-butyl group
ChiralityR-configured

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline exhibit significant anticancer activities. For instance, a study demonstrated that derivatives with similar structural motifs inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored extensively. In particular, certain compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Research indicates that the methoxy group may enhance the ability of these compounds to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Antimicrobial Activity

Compounds containing dioxaborolane structures have also been investigated for their antimicrobial properties. Preliminary data suggests that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized various derivatives of isoquinoline carboxylates and evaluated their biological activity. The results indicated that modifications to the dioxaborolane moiety significantly influenced both potency and selectivity against cancer cell lines .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that the presence of specific substituents on the isoquinoline core could enhance biological activity. For instance, introducing electron-donating groups like methoxy increased cytotoxicity in breast cancer cells .

Table 2: Summary of Biological Activities from Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveProtected neuronal cells from oxidative stress
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. What are the limitations of using this boronate ester in aqueous-phase reactions?

  • Limitations : Hydrolysis occurs at pH >7.0. Use buffered conditions (pH 5–6) or switch to more stable MIDA boronates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.